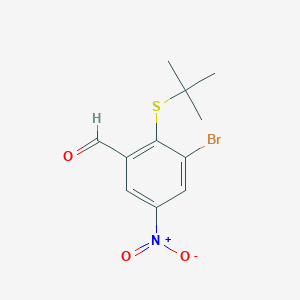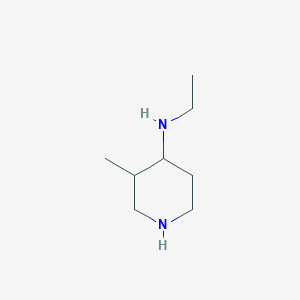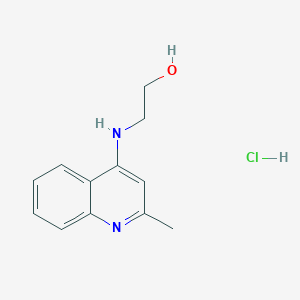
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is a chemical compound with the molecular formula C11H12BrNO3S It is a derivative of benzaldehyde, featuring bromine, tert-butylsulfanyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-tert-butylsulfanyl-5-nitro-benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Reduction: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzylamine.
Oxidation: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde depends on its functional groups:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Reduction and Oxidation: The nitro and aldehyde groups can undergo redox reactions, altering the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-tert-butylsulfanylbenzaldehyde: Lacks the nitro group, making it less reactive in certain redox reactions.
3-Bromo-5-nitrobenzaldehyde: Lacks the tert-butylsulfanyl group, affecting its steric and electronic properties.
2-tert-Butylsulfanyl-5-nitrobenzaldehyde: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1326714-52-6 |
|---|---|
Fórmula molecular |
C11H12BrNO3S |
Peso molecular |
318.19 g/mol |
Nombre IUPAC |
3-bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12BrNO3S/c1-11(2,3)17-10-7(6-14)4-8(13(15)16)5-9(10)12/h4-6H,1-3H3 |
Clave InChI |
DDMRZQUEDIDMIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B8587263.png)





![Octyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8587313.png)
![2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol](/img/structure/B8587324.png)

![4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine](/img/structure/B8587349.png)




